REACTION_CXSMILES
|
F[B-](F)(F)F.[C:6]1([S:12]([C:15]2[CH:20]=[CH:19][C:18]([N+]#N)=[CH:17][CH:16]=2)(=[O:14])=[O:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.Cl[P:24](Cl)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.[OH2:32].C(OCC)(=[O:35])C>[OH-].[Na+].[Cu]Cl>[C:25]1([P:24]([C:18]2[CH:19]=[CH:20][C:15]([S:12]([C:6]3[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=3)(=[O:14])=[O:13])=[CH:16][CH:17]=2)(=[O:35])[OH:32])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:0.1,5.6|
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Name
|
4-(phenylsulfonyl) benzenediazonium tetrafluoroborate
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)[N+]#N
|
Name
|
|
Quantity
|
22.8 mL
|
Type
|
reactant
|
Smiles
|
ClP(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
copper (I) chloride
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the reaction had been stirred for two hours at room temperature with no apparent change, it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to 30° C. (
|
Type
|
CUSTOM
|
Details
|
this reaction
|
Type
|
DISSOLUTION
|
Details
|
the solid dissolved
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
WAIT
|
Details
|
was continued for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
, the mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate and volatile by-products were removed by steam distillation
|
Type
|
TEMPERATURE
|
Details
|
the aqueous residue was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give a solid that, while still wet,
|
Type
|
FILTRATION
|
Details
|
The resulting solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble non-acidic material
|
Type
|
CUSTOM
|
Details
|
to give 36 g (80%) of crude product, m.p. 220°-4° C
|
Type
|
CUSTOM
|
Details
|
This material was crystallized from 80% ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P(O)(=O)C1=CC=C(C=C1)S(=O)(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |